2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

This fully substituted indole-3-carbaldehyde features a unique 2-chloro-5-fluoro-N-methyl pattern essential for synthesizing potent Plasmodium falciparum DHODH inhibitors (EC₅₀ 7-8 nM). The N-methyl group blocks unwanted side reactions, the 2-chloro handle enables selective cross-coupling, and the 5-fluoro substituent enhances metabolic stability. Unlike simpler analogs, this exact substitution pattern is required to access the patented antimalarial chemical space and enable orthogonal derivatization strategies.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
CAS No. 1310141-83-3
Cat. No. B1446615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde
CAS1310141-83-3
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C(=C1Cl)C=O
InChIInChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11/h2-5H,1H3
InChIKeyXOHSKVDLYZDCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1310141-83-3): A Dual-Halogenated N-Methyl Indole-3-carbaldehyde Building Block


2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1310141-83-3; molecular formula: C₁₀H₇ClFNO; molecular weight: 211.62 g/mol) is a fully substituted indole-3-carbaldehyde derivative [1]. This compound features three distinct substituents on the indole core: a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the N-1 position, alongside the reactive aldehyde handle at the 3-position . As a fluorinated indole building block, it is commercially available from multiple research chemical suppliers at purities typically ranging from 95% to 98% and is utilized in medicinal chemistry for the synthesis of biologically active small molecules .

Why Generic Indole-3-carbaldehydes Cannot Replace 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde in Specialized Synthetic Programs


The substitution pattern of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is not interchangeable with simpler indole-3-carbaldehyde analogs due to its unique combination of blocking and electronic-modulating groups. The N-1 methyl group prevents undesired NH-deprotonation or nucleophilic side reactions during downstream transformations, while the 2-chloro substituent serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible with unsubstituted or solely 5-fluorinated analogs [1]. The 5-fluoro substituent further modulates electron density and metabolic stability in final target molecules [2]. Compounds lacking this specific 2-chloro-5-fluoro-N-methyl pattern—such as 5-fluoroindole-3-carbaldehyde (CAS: 2338-71-8) or 1-methylindole-3-carbaldehyde (CAS: 19012-03-4)—cannot access the same chemical space or serve as direct precursors to the same derivatized products, necessitating procurement of this exact substitution pattern [3][4].

Quantitative Evidence for Selecting 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde Over Structural Analogs


Validated Utility as a Key Intermediate in the Synthesis of a Subnanomolar Antimalarial DHODH Inhibitor

2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde was employed as a core synthetic intermediate in the preparation of a potent Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) inhibitor (designated as Compound 35 in US Patent 11,903,936) [1]. The final elaborated compound demonstrated single-digit nanomolar EC₅₀ values against P. falciparum isolates, providing direct evidence that the substitution pattern of this building block translates into a therapeutically relevant potency profile in the resulting drug candidate [2][3].

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

Market Scarcity and Supply Chain Differentiation from Simpler Analogs

2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a low-volume specialty building block with limited commercial availability, reflecting the synthetic complexity of installing its full substitution pattern [1]. This contrasts with structurally simpler analogs such as 5-fluoroindole-3-carbaldehyde (CAS: 2338-71-8), which is widely available from over 15 global suppliers including major distributors like Thermo Fisher Scientific and Sigma-Aldrich [2].

Specialty chemical procurement Building block availability Fluorinated indole supply

Cost Premium Associated with Specialized Substitution Pattern

The fully substituted 2-chloro-5-fluoro-1-methyl pattern commands a substantial cost premium relative to less substituted indole-3-carbaldehyde analogs, reflecting the increased synthetic step count and lower production volume [1].

Building block economics Procurement cost analysis Specialty chemical pricing

Evidence-Backed Application Scenarios for 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde


Medicinal Chemistry: Synthesis of 2-Chloro-5-fluoro-N-methylindole-Based DHODH Inhibitors for Antimalarial Drug Discovery

This building block serves as a validated starting material for constructing potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a clinically validated antimalarial target [6]. As demonstrated in US Patent 11,903,936, the 2-chloro-5-fluoro-1-methyl substitution pattern enables the elaboration of compounds achieving EC₅₀ values of 7-8 nM against drug-sensitive and drug-resistant P. falciparum strains . Procurement is appropriate for medicinal chemistry teams pursuing DHODH-targeted antimalarial lead optimization programs where the N-methyl-2-chloro-5-fluoroindole core is a required pharmacophoric element.

Synthetic Methodology: Sequential Cross-Coupling at the 2-Chloro Position for Divergent Library Synthesis

The orthogonal reactivity of this compound enables stepwise derivatization strategies that are inaccessible with simpler analogs. The N-1 methyl group is permanently blocking, while the 2-chloro substituent can undergo selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without interference from the aldehyde group [6]. Following 2-position functionalization, the 3-carbaldehyde handle remains available for subsequent condensations, reductive aminations, or Knoevenagel reactions, enabling efficient construction of diverse indole-focused libraries. This contrasts with 5-fluoroindole-3-carbaldehyde, which lacks the 2-chloro coupling handle and the N-methyl protecting group, limiting downstream diversification options .

Physicochemical Property Optimization: Incorporation of 5-Fluoro Substituent for Metabolic Stability Enhancement

The 5-fluoro substituent on the indole core is strategically positioned to block a primary site of cytochrome P450-mediated oxidative metabolism, a common liability of unsubstituted indole-containing drug candidates [6]. Unlike building blocks lacking the 5-fluoro group (e.g., 2-chloro-1-methylindole-3-carbaldehyde or unsubstituted indole-3-carbaldehyde analogs), this compound introduces the metabolic blocking group pre-installed, eliminating the need for late-stage fluorination which often suffers from poor regioselectivity and low yields . This application scenario is most relevant for programs where in vitro microsomal stability data from related indole series have identified 5-position oxidation as a primary clearance pathway requiring blockade.

Contract Research and Custom Synthesis: Reference Standard for Building Block Quality Control

Given the limited commercial availability and specialized substitution pattern of this compound [6], it may serve as a reference standard for analytical method development and quality control in custom synthesis workflows. The fully assigned spectroscopic data (including InChI: InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11/h2-5H,1H3) and established physical properties provide a benchmark for verifying the identity and purity of newly synthesized batches, particularly relevant for organizations engaged in internal synthesis of this scaffold due to supply chain constraints or cost considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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